1-Anilino-1,3-dioxobutan-2-yl acetate
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Overview
Description
1-Anilino-1,3-dioxobutan-2-yl acetate is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of an anilino group, a dioxobutan moiety, and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Anilino-1,3-dioxobutan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of aniline with 1,3-dioxobutan-2-one in the presence of an acid catalyst, followed by acetylation with acetic anhydride. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Anilino-1,3-dioxobutan-2-yl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Anilino-1,3-dioxobutan-2-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-anilino-1,3-dioxobutan-2-yl acetate involves its interaction with specific molecular targets and pathways. The anilino group can participate in hydrogen bonding and π-π interactions, while the dioxobutan moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Anilino-1,3-dioxobutan-2-yl acetate: Unique due to its specific combination of functional groups.
1,3-Dioxanes: Similar cyclic structures but lack the anilino group.
1,3-Dioxolanes: Similar cyclic structures but differ in the substitution pattern.
Uniqueness
This compound is unique due to the presence of both an anilino group and a dioxobutan moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
124070-06-0 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(1-anilino-1,3-dioxobutan-2-yl) acetate |
InChI |
InChI=1S/C12H13NO4/c1-8(14)11(17-9(2)15)12(16)13-10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,16) |
InChI Key |
UZEPPMAAWSGTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
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